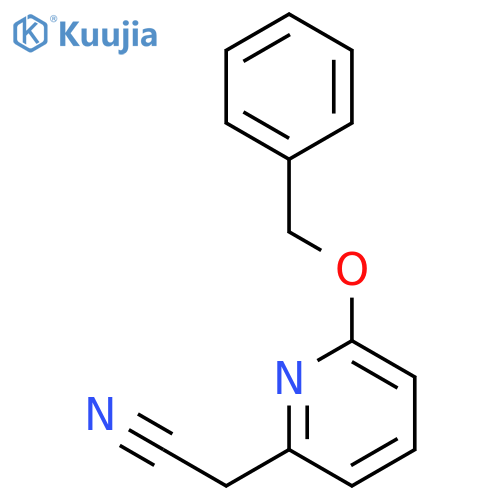

Cas no 1000545-89-0 (2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile)

1000545-89-0 structure

商品名:2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile

2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile

- 2-(6-phenylmethoxypyridin-2-yl)acetonitrile

- 1000545-89-0

- DTXSID30744581

- DB-312723

- [6-(Benzyloxy)pyridin-2-yl]acetonitrile

- J-506148

-

- インチ: InChI=1S/C14H12N2O/c15-10-9-13-7-4-8-14(16-13)17-11-12-5-2-1-3-6-12/h1-8H,9,11H2

- InChIKey: IKRVODIMXPPYHC-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=CC=CC(=N2)CC#N

計算された属性

- せいみつぶんしりょう: 224.094963011g/mol

- どういたいしつりょう: 224.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 45.9Ų

2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD9440347-1g |

2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile |

1000545-89-0 | 95+% | 1g |

RMB 2083.20 | 2025-02-20 | |

| Chemenu | CM174365-1g |

2-(6-(benzyloxy)pyridin-2-yl)acetonitrile |

1000545-89-0 | 95% | 1g |

$430 | 2021-08-05 | |

| Alichem | A029190702-1g |

2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile |

1000545-89-0 | 95% | 1g |

$400.00 | 2023-09-04 | |

| Chemenu | CM174365-1g |

2-(6-(benzyloxy)pyridin-2-yl)acetonitrile |

1000545-89-0 | 95% | 1g |

$430 | 2022-06-14 |

2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

1000545-89-0 (2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile) 関連製品

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量